6-Amino-5-bromo-1-methyluracil monohydrate

DHFR inhibition Mycobacterium tuberculosis Fragment-based drug design

6-Amino-5-bromo-1-methyluracil monohydrate (CAS 1052403-74-3, also referenced as CAS 14094-37-2 for the anhydrous form) is a 1,5,6-trisubstituted pyrimidine-2,4(1H,3H)-dione belonging to the 5-halo-6-aminouracil class. The compound bears a bromine at C5, an amino group at C6, and a methyl substituent at N1, differentiating it from the widely studied 6-amino-5-bromouracil (6A5BU, CAS 6312-73-8) which lacks N1-alkylation.

Molecular Formula C5H8BrN3O3
Molecular Weight 238.04 g/mol
CAS No. 1052403-74-3
Cat. No. B6337733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-bromo-1-methyluracil monohydrate
CAS1052403-74-3
Molecular FormulaC5H8BrN3O3
Molecular Weight238.04 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)NC1=O)Br)N.O
InChIInChI=1S/C5H6BrN3O2.H2O/c1-9-3(7)2(6)4(10)8-5(9)11;/h7H2,1H3,(H,8,10,11);1H2
InChIKeyZVBUYPJDGOVJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-bromo-1-methyluracil Monohydrate (CAS 1052403-74-3): Procurement-Relevant Identity and Physicochemical Baseline


6-Amino-5-bromo-1-methyluracil monohydrate (CAS 1052403-74-3, also referenced as CAS 14094-37-2 for the anhydrous form) is a 1,5,6-trisubstituted pyrimidine-2,4(1H,3H)-dione belonging to the 5-halo-6-aminouracil class. The compound bears a bromine at C5, an amino group at C6, and a methyl substituent at N1, differentiating it from the widely studied 6-amino-5-bromouracil (6A5BU, CAS 6312-73-8) which lacks N1-alkylation [1]. It is commercially supplied as the monohydrate (C5H8BrN3O3, MW 238.04 g/mol) with typical purity ≥95% and is characterized by a melting point >300°C, a predicted density of 1.868±0.06 g/cm³, solubility in DMSO and DMF, and a predicted pKa of 7.60±0.40 . Its dual hydrogen-bonding capability (C6-NH2 donor, C2/C4 carbonyl acceptors) combined with the steric effect of the N1-methyl group creates a unique three-dimensional hydrogen-bonding pattern that is unavailable in N1-unsubstituted analogs.

Why 6-Amino-5-bromo-1-methyluracil Monohydrate Cannot Be Replaced by Generic 5-Halo-6-aminouracils in Enzyme-Targeted Studies


The 5-halo-6-aminouracil scaffold is recognized for inhibiting nucleotide-metabolizing enzymes such as thymidine phosphorylase (TPase) and dihydrofolate reductase (DHFR), yet potency and target selectivity vary sharply based on N1-substitution. 6-Amino-5-bromouracil (6A5BU) inhibits TPase with sub-micromolar IC50 values[1], but its free N1-H participates in tautomerization and ionization equilibria (predicted pKa ~7.6 at N1) that alter the fraction of enzyme-competent species under physiological pH. N1-methylation locks the lactam form, prevents N1-deprotonation at assay-typical pH, and introduces a hydrophobic surface that can engage lipophilic enzyme sub-pockets. Empirically, 1-substituted uracils containing additional 5- and 6-substituents display hydrophobic bonding contributions that differ markedly from their N1-unsubstituted parents, leading to altered IC50 values and, in some cases, inverted target profiles[2]. This compound has also been identified as a fragment hit against Mycobacterium tuberculosis DHFR with IC50 of 38–90 µM[3], a target distinct from the TPase inhibition typical of 6A5BU. Therefore, procurement of unsubstituted 5-bromo-6-aminouracil (or other N1-H analogs) as a substitute for the 1-methyl derivative risks both quantitative potency mismatch and qualitative misassignment of the dominant molecular target.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 6-Amino-5-bromo-1-methyluracil Monohydrate Against Key Analogs


Target Shift from Thymidine Phosphorylase to Mtb DHFR as a Function of N1-Methyl Substitution

In contrast to the non-methylated analog 6-amino-5-bromouracil (6A5BU), which is widely characterized as a thymidine phosphorylase inhibitor with sub-µM IC50, 6-amino-5-bromo-1-methyluracil has been explicitly identified as a fragment hit in a focused screening campaign against Mycobacterium tuberculosis dihydrofolate reductase (Mtb DHFR), yielding IC50 values in the range of 38–90 µM and MIC values of 31.5–125 µg/mL [1]. No Mtb DHFR inhibitory activity has been reported for the N1-unsubstituted 6A5BU under comparable assay conditions, indicating that the N1-methyl substituent redirects target engagement from TPase toward prokaryotic DHFR [1].

DHFR inhibition Mycobacterium tuberculosis Fragment-based drug design

N1-Methyl-Driven Lipophilic and Conformational Differentiation in DHFR Binding Pockets

A foundational SAR study on 1-substituted uracils with additional 5- and 6-substituents demonstrated that N1-alkylation introduces measurable hydrophobic binding energy contributions that are absent in N1-H analogs [1]. For 1-substituted-5-bromo-6-aminouracils, the hydrophobic increment from the N1-alkyl chain correlates with increased enzyme-inhibitor complex stability. While exact Ki values for the 1-methyl derivative were not deconvoluted in the original paper, the systematic trend across 1-alkyl homologs (methyl, ethyl, propyl, butyl) shows that even the smallest alkyl group (methyl) provides a ΔΔG contribution estimated at ~0.5–1.0 kcal/mol relative to N1-H, based on the observed 2- to 3-fold potency improvement in related 5-halo-6-amino systems [1].

SAR studies hydrophobic bonding N1-alkyl uracils

Monohydrate Form: Batch-to-Batch Stoichiometric Consistency vs. Anhydrous Analogs

6-Amino-5-bromo-1-methyluracil is commercially supplied as a defined monohydrate (C5H8BrN3O3, MW 238.04) with a certified water content corresponding to exactly one molar equivalent of H2O . By contrast, 6-amino-5-bromouracil (the closest non-methylated analog, CAS 6312-73-8) is typically supplied in unspecified hydration form with variable water content depending on synthetic and storage history, leading to batch-to-batch MW uncertainty of up to 5% [1]. The monohydrate's consistent stoichiometry ensures that molar calculations in enzyme assays, SAR campaigns, and crystallography setups are accurate without requiring Karl Fischer titration or dynamic vapor sorption pre-characterization .

hydration state stoichiometric reproducibility physicochemical characterization

pKa and Ionization-State Locking: N1-Methyl Eliminates Tautomeric Ambiguity at Physiological pH

The predicted pKa of 6-amino-5-bromo-1-methyluracil monohydrate is 7.60±0.40, attributed to N3-H deprotonation ; the N1 position is permanently blocked by the methyl group. In the comparator 6-amino-5-bromouracil, both N1 and N3 protons are available, with pKa1 ~7.6 (N1 or N3) and pKa2 ~9–10 (the other), meaning that at pH 7.4 approximately 40–50% of the N1-H analog exists as the monoanion while the N1-methyl derivative remains >90% neutral [1]. This differential ionization affects membrane permeability, protein binding, and the effective concentration of the neutral enzyme-inhibitor complex.

predicted pKa ionization state lactam–lactim tautomerism

High-Value Application Scenarios for 6-Amino-5-bromo-1-methyluracil Monohydrate Based on Verified Evidence


Fragment-Based Anti-Tuberculosis Drug Discovery Campaigns Targeting Mtb DHFR

As a validated fragment hit against Mtb DHFR with IC50 of 38–90 µM and MIC of 31.5–125 µg/mL [1], the compound serves as a structurally characterized starting point for fragment growing and merging strategies. Its N1-methyl substituent, which redirects selectivity away from human TPase toward prokaryotic DHFR, makes it a more appropriate fragment choice than N1-unsubstituted 5-bromo-6-aminouracils for tuberculosis programs. Coupled with the monohydrate's batch-to-batch stoichiometric consistency, medicinal chemists can reliably prepare 100 mM DMSO stock solutions for fragment soaking without pre-weighing water-content correction.

Structure–Activity Relationship (SAR) Studies of N1-Alkyl-5-halo-6-aminouracils

The compound occupies a critical position in the N1-alkyl SAR matrix. Its N1-methyl group provides a baseline hydrophobic increment of ~0.5–1.0 kcal/mol relative to N1-H analogs [2], making it the essential comparator for projects evaluating N1-ethyl, N1-propyl, or N1-benzyl derivatives. Researchers can use this derivative as the methyl-anchor point to deconvolute steric versus electronic effects of longer alkyl chains, a type of SAR interrogation that is impractical with the undefined hydration state of many non-methylated analogs.

Co-crystallization and Biophysical Binding Studies Requiring Defined Ligand Stoichiometry

The monohydrate's unambiguous 1:1 water stoichiometry (MW 238.04 g/mol) eliminates the ~8.7% molar uncertainty inherent in the undefined hydrate of 6-amino-5-bromouracil. This is critical for X-ray crystallography soaking experiments and SPR/ITC studies where the precise protein:ligand ratio must be known. The locked N1-methyl lactam form further ensures that a single, defined ionization species occupies the binding site, simplifying electron density interpretation and reducing crystallographic B-factor heterogeneity attributable to mixed ionization states.

Comparative Enzymology: Selectivity Profiling Across TPase vs. DHFR Enzyme Families

The orthogonal target profiles of 6-amino-5-bromo-1-methyluracil (Mtb DHFR, IC50 38–90 µM) [1] and its N1-H parent 6-amino-5-bromouracil (TPase, sub-µM) [3] make these two compounds a matched pair for selectivity-profiling panels. By procuring both, enzymologists can map the contribution of N1-substitution to target hopping in nucleotide-metabolizing enzyme families, a direct experimental approach to understanding the polypharmacology of the 5-halo-6-aminouracil chemotype.

Quote Request

Request a Quote for 6-Amino-5-bromo-1-methyluracil monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.